Product packaging for 9-Azabicyclo[6.2.0]decan-10-one(Cat. No.:CAS No. 4946-36-5)

9-Azabicyclo[6.2.0]decan-10-one

Cat. No.: B1267835
CAS No.: 4946-36-5
M. Wt: 153.22 g/mol
InChI Key: IRZLUTQKGLCRPL-UHFFFAOYSA-N
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Description

Context within Bicyclic Lactam Chemistry

9-Azabicyclo[6.2.0]decan-10-one is a member of the β-lactam family, a class of compounds renowned for their presence in a wide array of clinically significant antibiotics, such as penicillins and cephalosporins. The defining feature of a β-lactam is the four-membered azetidin-2-one (B1220530) ring. In the case of this compound, this β-lactam ring is fused to a larger six-membered ring, creating a bicyclic system. This fusion introduces significant ring strain, which in turn enhances the reactivity of the lactam's amide bond towards nucleophilic attack. researchgate.net

The synthesis of the racemic form of this compound and its unsaturated precursor, 9-azabicyclo[6.2.0]dec-4-en-10-one, is often achieved through the cycloaddition of chlorosulfonyl isocyanate (CSI) to the corresponding cycloalkene, such as cyclooctene (B146475) or cyclooctadiene. beilstein-journals.orgfigshare.com This method provides a direct route to the bicyclic lactam core. Further chemical modifications can then be performed to introduce various functionalities and to resolve the racemic mixture into its constituent enantiomers, a crucial step for many biological applications. nih.gov

Significance as a Cyclic β-Amino Acid Derivative Precursor

One of the most significant applications of this compound lies in its role as a precursor for the synthesis of cyclic β-amino acid derivatives. researchgate.netresearchgate.net Cyclic β-amino acids are valuable building blocks in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures, such as turns and helices, and to enhance metabolic stability. researchgate.netresearchgate.net

The strained β-lactam ring of this compound can be selectively cleaved under various conditions to yield the corresponding eight-membered cyclic β-amino acid. For instance, hydrolysis of the lactam ring with aqueous acid can lead to the formation of the hydrochloride salt of the corresponding amino acid. nih.gov This transformation opens up a pathway to a variety of substituted cyclooctane (B165968) β-amino acids. Research has demonstrated the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one into its corresponding amino ester, which can then be further modified, for example, through epoxidation and subsequent ring-opening, to generate dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives. beilstein-journals.orgresearchgate.net

The enzymatic resolution of racemic this compound derivatives has also been explored to produce enantiomerically pure β-lactams and β-amino acids. nih.gov Lipases, for example, can catalyze the enantioselective hydrolysis or acylation of these bicyclic lactams, providing access to both enantiomers with high optical purity. nih.govmdpi.com

Historical Development of Related Azabicyclo[X.Y.0]decanone Systems

The study of this compound is part of a broader historical effort in synthetic organic chemistry focused on the construction and manipulation of azabicyclo[X.Y.0]alkanone systems. These scaffolds have been recognized for their potential as constrained dipeptide mimics, which are valuable tools for probing peptide-receptor interactions and for the development of new therapeutic agents. researchgate.netnih.govrsc.org

The development of synthetic routes to these bicyclic systems has evolved significantly over the decades. Early efforts often relied on multi-step sequences to construct the fused ring systems. More contemporary strategies have focused on developing more efficient and stereoselective methods.

A significant advancement in this area has been the use of ring-closing metathesis (RCM) followed by transannular cyclization. acs.orgwdlubellgroup.com This powerful strategy allows for the synthesis of various azabicyclo[X.Y.0]alkanone amino acid derivatives with different ring sizes, including [4.3.0], [5.3.0], and others, from common macrocyclic lactam precursors. wdlubellgroup.comresearchgate.net For example, the synthesis of azabicyclo[4.3.0]nonane and azabicyclo[5.3.0]decanone scaffolds has been achieved through such methodologies, providing access to a diverse range of conformationally restricted dipeptide surrogates. researchgate.netgla.ac.uk

The exploration of different cyclization strategies, including electrophilic transannular cyclizations of unsaturated macrocycles, has further expanded the toolbox for accessing these complex architectures. acs.org The ability to control the stereochemistry at multiple centers during these synthetic sequences is a critical aspect of this research, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure. The first synthesis of azabicycloalkane amino acids was reported in 1994, sparking increasing interest in this class of compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B1267835 9-Azabicyclo[6.2.0]decan-10-one CAS No. 4946-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[6.2.0]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZLUTQKGLCRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307715
Record name 9-Azabicyclo[6.2.0]decan-10-one
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-36-5
Record name NSC194649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Azabicyclo[6.2.0]decan-10-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Stereochemical Characterization of 9 Azabicyclo 6.2.0 Decan 10 One and Its Derivatives

Fundamental Bicyclic Ring System and Conformations

The core structure of 9-Azabicyclo[6.2.0]decan-10-one is a bicyclic system featuring a four-membered β-lactam ring fused to an eight-membered cyclooctane (B165968) ring. This arrangement, specifically a cyclobutanone fused with a cyclooctane, imparts significant ring strain and unique conformational properties to the molecule. The synthesis of this framework often begins with precursors like cis,cis-1,3-cyclooctadiene, which undergoes a cycloaddition reaction to form the bicyclic β-lactam.

Computational methods, such as Density Functional Theory (DFT), have been instrumental in analyzing the conformations of derivatives of this ring system. For instance, conformational analysis of an epoxide derivative of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, a precursor to further elaborated structures, revealed that specific conformations are highly favored. These studies show that intramolecular interactions, such as hydrogen bonding between a methoxy (B1213986) ester's carbonyl group and a carbamate's NH group, can lock the molecule into a conformation that dictates the outcome of subsequent reactions. nih.gov The relative free energy of different conformers can vary significantly, with differences of over 10 kcal mol⁻¹ reported, indicating a strong preference for a particular spatial arrangement. nih.gov This conformational rigidity is crucial for controlling the stereochemistry during synthetic transformations.

Determination of Absolute and Relative Configurations

The fusion of the two rings in this compound creates multiple stereocenters, making the determination of both relative and absolute configurations a critical aspect of its characterization. Various strategies, including asymmetric synthesis and enzymatic resolution, have been developed to access enantiomerically pure forms of its derivatives.

The asymmetric synthesis and separation of enantiomers of this compound derivatives have been successfully achieved, often employing chiral catalysts, particularly enzymes. Lipases are effective catalysts for the kinetic resolution of racemic mixtures of these bicyclic β-lactams and their N-hydroxymethylated analogues.

For example, the enzymatic resolution of racemic 9-azabicyclo[6.2.0]dec-6-en-10-one using Candida antarctica lipase (B570770) B (CAL-B) in the presence of water allows for the selective hydrolysis of one enantiomer, enabling the separation of the unreacted enantiomer with high purity. This method has been used to obtain the (1S,8R) enantiomer in 48% yield and with an exceptional enantiomeric excess (ee) of 99%. nih.gov A similar strategy involving CAL-B-catalyzed hydrolysis in the presence of benzylamine has been applied to the N-hydroxymethyl derivative, also yielding the (1S,8R) enantiomer with 98% ee. nih.gov

SubstrateChiral CatalystMethodProductYield (%)Enantiomeric Excess (ee %)
(±)-9-azabicyclo[6.2.0]dec-6-en-10-oneCandida antarctica lipase B (CAL-B)Hydrolysis(1S,8R)-3 4899
(±)-N-hydroxymethyl 9-azabicyclo[6.2.0]dec-6-en-10-oneCandida antarctica lipase B (CAL-B)Hydrolysis(1S,8R)-4 4898

Optical rotation is a key physical property used to characterize chiral molecules and assign their absolute configuration. By measuring the angle to which a compound rotates plane-polarized light, its enantiomeric form can be identified. The sign of the rotation (+ or -) is used in conjunction with other data, such as that from X-ray crystallography or comparison with known compounds, to definitively assign the R/S configuration at each stereocenter.

For derivatives of this compound, specific rotation values have been reported and used for this purpose. The enantiomerically pure (1S,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one, obtained via enzymatic resolution, exhibits a specific rotation of [α]D²⁵ = -140.6 (c = 0.5, EtOH). nih.gov This value serves as a reference for assigning the absolute configuration of this and related compounds.

CompoundAbsolute ConfigurationSpecific Rotation ([α]D²⁵)Conditions
9-azabicyclo[6.2.0]dec-6-en-10-one(1S,8R)-140.6c = 0.5, EtOH
N-hydroxymethyl 9-azabicyclo[6.2.0]dec-6-en-10-one(1S,8R)-140.4c = 0.5, EtOH

Crystallographic Analysis of this compound Derivatives

While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction offers the most unambiguous method for determining the complete three-dimensional structure of a molecule, including the precise arrangement of atoms and the absolute stereochemistry.

X-ray crystallography has been an indispensable tool for the definitive confirmation of the relative and absolute stereochemistry of various derivatives synthesized from this compound precursors. nih.gov For complex molecules with multiple stereocenters, this technique provides incontrovertible proof of the assigned configuration.

For example, the configuration of methyl (6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, a complex derivative obtained from cis-9-azabicyclo[6.2.0]dec-6-en-10-one, was unequivocally confirmed by X-ray diffraction. nih.govresearchgate.net The resulting crystallographic data, often deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), provides precise bond lengths, bond angles, and torsional angles, solidifying the stereochemical assignments made by other means. nih.gov The structure of a closely related bicyclo[6.2.0]dec-9-ene derivative has also been successfully confirmed by this method.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In derivatives of this compound, the presence of the lactam functionality dictates many of these interactions. The lactam group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making hydrogen bonding a primary organizing force in the solid state.

Advanced Spectroscopic Methods for Structural Assignment

Modern analytical chemistry provides powerful tools for the detailed structural analysis of complex organic molecules. For bicyclic β-lactams such as this compound, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. These methods allow researchers to confirm the successful synthesis of the target molecule and to characterize its precise chemical identity and stereochemical configuration. The stereochemistry of synthesized compounds in this family is often determined through a combination of 1D and 2D NMR spectroscopy beilstein-journals.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to establish the connectivity and stereochemistry of the this compound core.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The chemical shifts (δ) of the protons on the bicyclic frame are indicative of their electronic environment, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry at the bridgehead carbons (C1 and C8). For bicyclic β-lactams, the protons on the four-membered ring (at C1 and C8) are of particular diagnostic importance.

¹³C NMR Spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C10) in the β-lactam ring is a key indicator, typically appearing significantly downfield. The shifts of the carbons in the eight-membered ring provide information about the conformation of the larger ring.

2D NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete molecular structure.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the carbon skeleton.

HSQC spectra correlate directly bonded protons and carbons, enabling the definitive assignment of ¹³C signals based on their attached protons.

While specific data for the parent saturated compound is not readily published, extensive NMR data is available for its derivatives. For instance, the structure of derivatives of cis-9-Azabicyclo[6.2.0]dec-6-en-10-one has been confirmed using these techniques beilstein-journals.org. Spectroscopic data for a complex derivative, (1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one, which is derived from the bicyclo[6.2.0]decane system, illustrates the application of these methods beilstein-journals.org.

Interactive Table: ¹H and ¹³C NMR Data for a Derivative: (1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one beilstein-journals.org
Atom¹H Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-12.94dt, J= 6.2, 2.044.0
CH₂1.25-2.29series of m17.3, 27.3, 30.5, 33.0
H-64.26ddd, J= 6.5, 1.9, 1.366.5
H-74.62dd, J= 6.5, 1.381.5
C=O--176.4
H-104.39t, J= 1.651.6
NH₂/OH4.89bs-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption is that of the carbonyl (C=O) group within the strained four-membered β-lactam ring.

The frequency of the C=O stretching vibration is highly sensitive to ring strain. In bicyclic β-lactams, this absorption typically appears at a higher wavenumber (cm⁻¹) compared to acyclic amides (which absorb around 1650 cm⁻¹). This high-frequency absorption is a hallmark of the strained four-membered lactam ring. For derivatives of the this compound system, these characteristic carbonyl stretching frequencies are observed in the range of 1711 cm⁻¹ to 1777 cm⁻¹ beilstein-journals.org.

Interactive Table: Characteristic IR Absorption Frequencies for Related Compounds beilstein-journals.org
CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
(1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-oneC=O (lactone)1777
(1S,2S,3R,4S)-2-Amino-3,4-dihydroxycyclooctane-1-carboxylic acidC=O (acid)1711
(1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-oneO-H / N-H3329
(1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-oneC-H (sp³)2929, 2852

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₉H₁₅NO for the parent compound).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For β-lactam containing compounds, a characteristic fragmentation pathway involves the cleavage of the four-membered ring. The analysis of these fragment ions can help confirm the core structure of this compound. While experimental data for the parent compound is not detailed in the literature, predictive models and data from derivatives like (4Z)-9-azabicyclo[6.2.0]dec-4-en-10-one (C₉H₁₃NO) provide insight into the expected mass-to-charge ratios (m/z) for various adducts.

Interactive Table: Predicted Collision Cross Section (CCS) Data for (4Z)-9-azabicyclo[6.2.0]dec-4-en-10-one uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺152.10700128.9
[M+Na]⁺174.08894133.4
[M-H]⁻150.09244130.0
[M+NH₄]⁺169.13354135.5
[M+K]⁺190.06288134.8

Mechanistic Investigations of Reactions Involving 9 Azabicyclo 6.2.0 Decan 10 One

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 9-Azabicyclo[6.2.0]decan-10-one and its derivatives. beilstein-journals.orgresearchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.orgresearchgate.net These studies provide insights into the energetics and geometries of transition states and intermediates, which are often difficult to determine experimentally.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has been extensively employed to investigate the reaction mechanisms of derivatives of this compound. beilstein-journals.orgresearchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.orgresearchgate.net For instance, DFT calculations were used to explain the mechanism of epoxide ring-opening and the subsequent formation of five-membered lactones from a derivative of cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.orgresearchgate.netnih.govresearchgate.netbeilstein-journals.orggrafiati.com These computations have been instrumental in understanding the regioselectivity observed in these reactions. beilstein-journals.orgresearchgate.net

In one study, the B3LYP functional was used to perform geometry optimizations and compute vibrational frequencies to characterize stationary structures in the reaction pathway. beilstein-journals.org These calculations helped to elucidate the mechanism for the formation of a specific lactone derivative. beilstein-journals.orgresearchgate.net

Conformational Analysis and Energy Profiles

Conformational analysis plays a critical role in understanding the reactivity of the bicyclic system. For an epoxide derivative of a related cyclooctene (B146475) system, conformational analysis revealed that the molecule adopts a conformation that is well-suited for the formation of a five-membered lactone. beilstein-journals.org A hydrogen bond between the C=O group of a methoxy (B1213986) ester and the NH group of a carbamate (B1207046) was found to pre-organize the molecule for this transformation. beilstein-journals.org

The energy profiles of different conformers are also crucial. For the aforementioned epoxide, the relative free energy of one conformer was found to be 10.3 kcal/mol higher than another, indicating a strong preference for one conformation over the other. beilstein-journals.org This conformational preference directly influences the regioselectivity of subsequent reactions. beilstein-journals.org

Ring-Opening Reactions of the Bicyclic System

The strained four-membered β-lactam ring and other functionalities that can be introduced onto the eight-membered ring make this compound and its derivatives susceptible to various ring-opening reactions.

Epoxide Ring-Opening Mechanisms

The ring-opening of epoxide derivatives of this compound has been a subject of detailed mechanistic study. beilstein-journals.orgresearchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.org These reactions can be catalyzed by acids and proceed through mechanisms with S_N_1 or S_N_2 characteristics, depending on the reaction conditions and the structure of the epoxide. libretexts.org

In the case of an N-Boc-protected amino ester epoxide, reaction with HCl(g) in methanol (B129727) resulted in a mixture of products arising from the opening of the oxirane ring. beilstein-journals.orgbeilstein-journals.org The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of either methanol or the neighboring ester group. beilstein-journals.orglibretexts.org DFT computations have been used to rationalize the observed product distributions in these reactions. beilstein-journals.orgresearchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of epoxide ring-opening is highly dependent on conformational effects. beilstein-journals.org Computational studies have shown that the formation of a five-membered lactone is kinetically more favorable than the formation of a six-membered lactone. beilstein-journals.org The inherent conformation of the epoxide precursor directs the nucleophilic attack to a specific carbon atom, leading to the observed regioselectivity. beilstein-journals.org

The stereochemistry of the products is also a critical aspect. The ring-opening of epoxides often proceeds with inversion of configuration at the site of nucleophilic attack, consistent with an S_N_2-type mechanism. libretexts.org The stereochemistry of the final products, such as dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives, has been confirmed by 1D and 2D NMR spectroscopy and, in some cases, X-ray diffraction. beilstein-journals.orgresearchgate.netnih.govresearchgate.netbeilstein-journals.org

Formation of Lactone and β-Amino Acid Derivatives

The transformation of this compound derivatives into lactones and β-amino acids is a synthetically valuable process. beilstein-journals.orgresearchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.org These transformations often proceed via the ring-opening of an intermediate epoxide.

The formation of a five-membered lactone from an epoxide precursor can occur through the nucleophilic attack of a neighboring carboxyl group, which may be formed by the hydrolysis of a corresponding ester. beilstein-journals.org DFT calculations have shown that the transition state for the formation of the five-membered lactone is significantly lower in energy than that for the formation of a six-membered lactone, explaining the kinetic preference for the former. smolecule.com

The regioselective synthesis of lactone derivatives has been achieved using various reagents, including HCl(g) in methanol, NaHSO₄, and NH₄Cl in DMF. beilstein-journals.org Subsequent removal of protecting groups, such as the Boc group, can then yield the desired β-amino acid derivatives. beilstein-journals.orgbeilstein-journals.org

Chemical Reactivity and Transformations of the 9 Azabicyclo 6.2.0 Decan 10 One Core

β-Lactam Ring Reactivity in the 9-Azabicyclo[6.2.0]decan-10-one Scaffold

The inherent ring strain of the β-lactam in the this compound system makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The fusion of the cyclooctane (B165968) ring to the azetidin-2-one (B1220530) core creates a trigonal pyramidal geometry at the nitrogen atom, which reduces amide resonance stabilization and increases the electrophilicity of the carbonyl carbon. This heightened reactivity is a key feature of its chemistry.

Hydrazinolysis and Reduction Reactions

While specific literature examples of hydrazinolysis on the this compound core are not extensively documented, the general reactivity of β-lactams suggests that it would undergo cleavage by hydrazine (B178648). This reaction typically involves the nucleophilic attack of hydrazine at the carbonyl carbon, leading to the opening of the β-lactam ring to form the corresponding β-amino acid hydrazide.

Similarly, the reduction of the β-lactam carbonyl group is a feasible transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides to amines. Applied to this compound, this would be expected to yield the corresponding bicyclic amine, 9-azabicyclo[6.2.0]decane. The less reactive sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides.

It is important to distinguish the reduction of the lactam ring from the hydrogenation of other parts of the molecule. For instance, the catalytic hydrogenation of the unsaturated analogue, 9-azabicyclo[6.2.0]dec-4-en-10-one, over a palladium catalyst reduces the carbon-carbon double bond in the cyclooctene (B146475) ring to afford the saturated this compound.

Cleavage of Carbon-Carbon and Nitrogen-Carbon Bonds

The most common cleavage reaction for the β-lactam ring in this scaffold is the breaking of the amide bond (N1-C10). This is readily achieved under both acidic and enzymatic conditions. For example, treatment of cis-9-azabicyclo[6.2.0]dec-6-en-10-one with hydrogen chloride gas in methanol (B129727) results in the cleavage of the lactam ring to form the corresponding methyl ester of the cis-β-amino acid, methyl (1S,2R,Z)-2-aminocyclooct-3-ene-1-carboxylate.

Enzymatic hydrolysis offers a stereoselective route to ring-opened products. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the enantioselective ring cleavage of racemic 9-azabicyclo[6.2.0]dec-6-en-10-one and its derivatives. This enzymatic hydrolysis provides access to valuable enantiomerically enriched eight-membered cyclic β-amino acids.

Other potential, though less commonly reported for this specific system, cleavage patterns for β-lactams include the breaking of the C3-C4 or N1-C4 bonds. These reactions often require specific functionalities or reaction conditions to be favored over the more typical amide bond cleavage.

Substitutions at Core Positions (C3, C4, N1)

Modification of the this compound core can be achieved through substitution at the nitrogen atom (N1). For instance, N-hydroxymethylation of 9-azabicyclo[6.2.0]dec-4-en-10-one can be accomplished, and these derivatives are also substrates for enzymatic resolutions. While direct substitution at the C3 and C4 positions of the parent this compound is not widely reported, the synthesis of substituted β-lactams is a broad field in organic chemistry, often relying on the use of substituted starting materials in the initial cyclization reaction.

Modifications of the Cyclooctane Ring System

The cyclooctane portion of the this compound scaffold, particularly its unsaturated derivatives, offers a site for various chemical modifications. A key transformation is the epoxidation of the double bond in the cyclooctene ring of derivatives like N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, which is itself derived from the corresponding bicyclic lactam.

The resulting epoxide is a versatile intermediate. Its ring can be opened under acidic conditions (e.g., HCl in methanol) to introduce new functional groups, such as hydroxyl and chloro substituents, onto the eight-membered ring. This leads to the formation of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives. The regioselectivity of this epoxide ring-opening can be influenced by the reaction conditions and conformational effects of the bicyclic system. These transformations provide access to a range of functionalized eight-membered ring aminocyclitols and their derivatives.

Polymerization Reactions: Ring-Opening Polymerization to Poly(β-amides) and Poly(β-peptides)

The strained β-lactam ring of this compound and its derivatives makes them potential monomers for ring-opening polymerization (ROP) to produce poly(β-amides), also known as nylon-3 polymers. The anionic ring-opening polymerization (AROP) is a common method for this transformation, typically initiated by a strong base and an acyl-lactam co-initiator.

While specific studies on the ROP of this compound are limited in the literature, the principles of β-lactam polymerization are well-established. The rate of polymerization is influenced by the steric bulk of substituents on the lactam ring. For instance, in a series of bicyclic β-lactams derived from cyclic alkenes, the rate of polymerization was found to decrease as the size of the fused ring increased (e.g., cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene). This suggests that the polymerization of the cyclooctyl-fused β-lactam may be slower compared to less sterically hindered monomers.

The resulting poly(β-amides) or poly(β-peptides) are of interest for their potential applications in biomaterials and as pharmaceuticals. The properties of the polymer can be tuned by copolymerizing different β-lactam monomers.

Advanced Applications of 9 Azabicyclo 6.2.0 Decan 10 One in Organic Synthesis

Role as a Versatile Synthetic Building Block

9-Azabicyclo[6.2.0]decan-10-one is recognized as a pivotal building block in organic synthesis, primarily due to its fused bicyclic system which allows for a variety of chemical modifications. lookchem.com The structure, consisting of a fused azetidin-2-one (B1220530) (a β-lactam) and an eight-membered ring, provides a rigid framework that can be selectively functionalized. This makes it a versatile intermediate for creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals. lookchem.com The inherent ring strain of the β-lactam moiety facilitates ring-opening reactions, providing access to a range of functionalized eight-membered cyclic compounds.

The versatility of this scaffold is enhanced by the ability to introduce unsaturation into the eight-membered ring, as seen in derivatives like cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.orgbeilstein-journals.org This double bond serves as a handle for further chemical transformations, such as epoxidation and dihydroxylation, thereby expanding the diversity of accessible structures. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The nitrogen atom within the bicyclic system also allows for modifications, such as the introduction of an N-hydroxymethyl group, which can influence the compound's reactivity and facilitate enzymatic resolutions. nih.govmdpi.com

Precursor for Cyclic β-Amino Acids and Peptidic Structures

One of the most significant applications of this compound derivatives is their use as precursors for the synthesis of cyclic β-amino acids. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These non-natural amino acids are of great interest in medicinal chemistry and drug design. The synthesis typically involves the cleavage of the β-lactam ring. For instance, the ring of cis-9-azabicyclo[6.2.0]dec-6-en-10-one can be opened using methanolic hydrogen chloride to yield the corresponding methyl ester of the cyclic β-amino acid. beilstein-journals.org

Enzymatic methods have been developed for the efficient and stereoselective synthesis of enantiomerically pure cyclic β-amino acids and the parent β-lactams. nih.govmdpi.com Lipases, such as lipase (B570770) B from Candida antarctica (CAL-B), have been successfully employed for the enantioselective hydrolysis of racemic 9-azabicyclo[6.2.0]dec-4-en-10-one and its N-hydroxymethyl activated derivatives. nih.govmdpi.com These enzymatic resolutions provide access to both enantiomers of the β-lactam and the corresponding β-amino acid with high enantiomeric excess, which is crucial for their application in chiral drug synthesis. nih.gov

PrecursorKey TransformationProductReference
cis-9-Azabicyclo[6.2.0]dec-6-en-10-oneLactam ring cleavage with HCl(g) in MeOHcis-methyl 2-aminocyclooct-3-ene-1-carboxylate beilstein-journals.org
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-oneLipase-catalyzed ring cleavage(1R,2S)-2-aminocyclooct-4-ene-1-carboxylic acid nih.gov
(±)-N-Hydroxymethyl-9-azabicyclo[6.2.0]dec-6-en-10-oneLipase-catalyzed O-acylationEnantiomerically resolved β-lactam and acylated product nih.govmdpi.com

The cyclic β-amino acids derived from this compound are valuable building blocks for the design of peptidomimetics, including mixed peptides and foldamers. beilstein-journals.orgresearchgate.net β-amino acids contain an extra methylene (B1212753) group in their backbone compared to natural α-amino acids, which can induce specific, stable secondary structures when incorporated into peptide chains. beilstein-journals.orgresearchgate.net These well-defined conformations are a hallmark of foldamers, which are oligomers that adopt predictable, folded structures.

A primary motivation for incorporating cyclic β-amino acids into peptide sequences is to impose conformational restrictions. magtech.com.cnresearchgate.net Natural peptides are often highly flexible, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. By introducing rigid structural elements like the cyclooctane-derived β-amino acids, the conformational freedom of the peptide is significantly reduced. researchgate.net

This restriction can lock the peptide into its bioactive conformation, leading to improved pharmacodynamic and pharmacokinetic properties such as enhanced bioactivity, greater selectivity for specific biological targets, and increased metabolic stability. magtech.com.cn The defined turn or twist structures imparted by these cyclic residues are crucial for designing potent and selective drug candidates. researchgate.net

Intermediate in the Synthesis of Complex Heterocyclic Compounds

Beyond their role as precursors to amino acids, derivatives of this compound serve as intermediates in the synthesis of other complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org For example, the unsaturated derivative, N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, can be epoxidized using reagents like m-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgbeilstein-journals.org

The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions to yield complex structures. beilstein-journals.orgbeilstein-journals.org For instance, treatment of the epoxide with an acid in the presence of an alcohol can lead to the formation of dihydroxy-substituted amino acid derivatives. beilstein-journals.orgnih.gov Under specific conditions, intramolecular reactions can occur, such as the attack of a neighboring carboxyl group on the epoxide ring, leading to the formation of bicyclic lactones like methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. beilstein-journals.orgbeilstein-journals.org These transformations highlight the utility of the this compound framework in building intricate, polycyclic molecules. beilstein-journals.orgresearchgate.net

Utility in Natural Product Synthesis and Analogues

The enantiomerically pure forms of this compound derivatives are valuable intermediates in the synthesis of natural products and their analogues. nih.govmdpi.com A notable example is their potential application in the synthesis of anatoxin-a. nih.govmdpi.com Anatoxin-a is a potent neurotoxin produced by cyanobacteria, and its unique structure has made it a challenging target for synthetic chemists.

Specifically, the enantiomeric eight-membered ring-fused β-lactams, (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, are considered key potential intermediates for the total synthesis of anatoxin-a. nih.govmdpi.com The development of efficient enzymatic methods to access these chiral building blocks in high purity is therefore of significant importance for the synthesis of this and other related natural products. nih.govsci-hub.se

Chiral IntermediatePotential Target Natural ProductReference
(1S,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-oneEnantiomeric anatoxin-a nih.govmdpi.com
(1R,8S)-9-Azabicyclo[6.2.0]dec-4-en-10-oneAnatoxin-a nih.govmdpi.com

Development of Polymeric Materials from this compound Derivatives

The β-amino acids derived from this compound also hold promise as monomers for the synthesis of novel polymeric materials. beilstein-journals.orgresearchgate.net While research in this specific area is still developing, the general class of β-amino acids is known to be suitable for creating poly-β-peptides or other types of nylons. The ability to create functionalized cyclooctane (B165968) β-amino acids from the parent lactam opens up possibilities for producing polymers with unique properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The incorporation of the rigid and functionalizable eight-membered ring into a polymer backbone could lead to materials with tailored thermal properties, specific molecular recognition capabilities, or controlled biodegradability. The synthesis of such polymers would likely involve the ring-opening polymerization of the β-lactam itself under certain conditions or the step-growth polymerization of the corresponding β-amino acid derivatives.

Future Directions and Emerging Research Avenues for 9 Azabicyclo 6.2.0 Decan 10 One

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 9-azabicyclo[6.2.0]decan-10-one and its derivatives is a critical research focus. Current and future efforts are centered on enzymatic resolutions and asymmetric catalysis.

Enzymatic kinetic resolution has proven to be a powerful tool for accessing enantiopure bicyclic β-lactams. researchgate.net Research has demonstrated the successful resolution of N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one through lipase-catalyzed asymmetric acylation. researchgate.net In this method, an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, using lipase (B570770) PS and vinyl butyrate (B1204436) in di-iso-propyl ether, high enantioselectivity has been achieved. researchgate.net Similarly, enantioselective hydrolysis, where a lipase selectively opens the β-lactam ring of one enantiomer, is another viable strategy. researchgate.netresearchgate.net These enzymatic methods offer high selectivity under mild reaction conditions.

Beyond enzymatic methods, the broader field of asymmetric synthesis of β-lactams provides a roadmap for future work on the this compound scaffold. rsc.org Catalytic asymmetric synthesis, employing chiral catalysts to control the stereochemical outcome of a reaction, is a particularly promising avenue. nih.gov Methodologies that could be adapted for this specific bicyclic system include:

Staudinger Cycloaddition: The [2+2] cycloaddition of a ketene (B1206846) and an imine is a fundamental β-lactam synthesis. organic-chemistry.org The use of chiral N-heterocyclic carbenes (NHCs) or planar-chiral derivatives of 4-(pyrrolidino)pyridine as catalysts has enabled highly enantioselective Staudinger reactions to produce cis-β-lactams. nih.govrsc.org

C-H Functionalization: Rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides represent a modern approach to constructing the β-lactam ring with high cis-selectivity and enantioselectivity. rsc.orgnih.gov

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, can efficiently build molecular complexity. rsc.org

The table below summarizes key stereoselective methods that hold potential for or have been applied to the synthesis of chiral this compound derivatives.

MethodologyCatalyst/Reagent ExampleStereocontrol PrinciplePotential for this compound
Enzymatic Kinetic ResolutionLipase PS, Lipase AK, CAL-BEnantioselective acylation or hydrolysis of the lactamDemonstrated for resolution of N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one. researchgate.netresearchgate.net
Asymmetric Staudinger ReactionChiral N-Heterocyclic CarbenesCatalytic asymmetric [2+2] cycloadditionA promising strategy for the de novo asymmetric synthesis of the bicyclic core, requiring an appropriate imine and ketene precursor. nih.govorganic-chemistry.org
Asymmetric C-H FunctionalizationChiral Dirhodium CarboxylatesCatalytic asymmetric intramolecular C-H insertionCould be applied to a suitably designed diazoacetamide (B1201003) precursor to form the fused β-lactam ring stereoselectively. rsc.orgnih.gov

Exploration of Untapped Reactivity Pathways within the Bicyclic Scaffold

The reactivity of the this compound scaffold is not limited to the cleavage of the strained β-lactam ring. The eight-membered ring offers a platform for a variety of chemical transformations, allowing for the synthesis of novel and structurally diverse molecules. Future research will likely focus on exploiting this "untapped" reactivity.

One key area of exploration is the functionalization of the carbocyclic portion of the molecule. Research has shown that derivatives, such as cis-9-azabicyclo[6.2.0]dec-6-en-10-one, can serve as versatile starting materials. researchgate.netbeilstein-journals.orgresearchgate.net The double bond in this unsaturated analogue provides a handle for further reactions. For example, epoxidation of the double bond with reagents like m-chloroperoxybenzoic acid (m-CPBA) yields an epoxide derivative. beilstein-journals.org This epoxide can then undergo various ring-opening reactions, leading to the introduction of new functional groups, such as hydroxyl and amino groups, and the formation of new bicyclic and tricyclic systems. researchgate.netbeilstein-journals.orgresearchgate.net

Ring expansion reactions represent another exciting frontier. While not yet demonstrated on the this compound system itself, related azetidine (B1206935) systems have been shown to undergo ring expansion to form larger ring structures. acs.orgresearchgate.net Such transformations could potentially convert the [6.2.0] bicyclic system into novel, larger aza-heterocycles, significantly expanding the accessible chemical space. free.fr The general principles of ring enlargement often involve the cleavage of a bond within the bicyclic system to incorporate a side chain or rearrange the existing framework. free.fr

The table below outlines potential reactivity pathways that could be further explored.

Reactivity PathwaySubstrate ExampleReagents/Conditions ExamplePotential Products
Alkene Functionalizationcis-9-Azabicyclo[6.2.0]dec-6-en-10-onem-CPBA, then H+ or Nu-Dihydroxylated or otherwise functionalized derivatives
Ring ExpansionThis compound derivativesTBD (e.g., Lewis acids)Novel, larger aza-bicyclic or tricyclic scaffolds
Bridgehead FunctionalizationThis compoundTBD (e.g., radical reactions)Derivatives with substituents at the bridgehead carbons

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry is an increasingly indispensable tool in modern chemical research, providing insights that can guide and accelerate experimental work. For this compound, advanced computational modeling offers a powerful approach to understanding its fundamental properties and designing new derivatives with desired characteristics.

Density-Functional Theory (DFT) has already been applied to elucidate reaction mechanisms involving derivatives of this scaffold. For instance, DFT computations were used to explain the mechanism of epoxide ring-opening in a derivative of cis-9-azabicyclo[6.2.0]dec-6-en-10-one, providing a rationale for the observed product distribution. researchgate.netbeilstein-journals.orggrafiati.com Such calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which is crucial for optimizing reaction conditions and predicting outcomes. High-level DFT calculations have also been used to investigate the formation and conformational preferences of other bicyclic β-lactams. researchgate.net

Future computational studies are likely to employ a combination of methods to build a comprehensive understanding of the structure-reactivity relationships of the this compound system. Key areas of focus will include:

Strain Analysis: Quantifying the ring strain in both the β-lactam and the eight-membered ring to better predict reactivity. The pyramidalization of the β-lactam nitrogen, often described by the Woodward height (h), is a key parameter that correlates with reactivity and can be accurately calculated. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.gov This can provide insights into conformational flexibility, which can influence reactivity and binding to biological targets. vulcanchem.com

In Silico Design: Computational tools can be used to design new analogues of this compound with specific properties. By calculating properties like lipophilicity, polar surface area, and potential for hydrogen bonding, researchers can pre-screen virtual compounds for "drug-like" characteristics before committing to their synthesis. acs.org This approach is particularly valuable for designing libraries of compounds for high-throughput screening.

The following table highlights the application of various computational methods to the study of this compound and related systems.

Computational MethodApplicationInsights Gained
Density-Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of geometric parameters.Understanding of reaction pathways, prediction of stereochemical outcomes, and correlation of structure with reactivity. beilstein-journals.org
Molecular Dynamics (MD)Simulation of molecular motion and intermolecular interactions.Insights into conformational preferences, solvent effects, and binding modes to biological targets. nih.govaps.org
In Silico Screening/DesignVirtual library design and property prediction.Prioritization of synthetic targets with desirable physicochemical or ADME properties. acs.org

By integrating these advanced synthetic, mechanistic, and computational approaches, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for new discoveries in materials science, catalysis, and medicinal chemistry.

Q & A

Q. How can contradictions in spectral data be systematically addressed?

  • Methodological Answer :
  • Replicate experiments with independent batches.
  • Use deuterated solvents and internal standards (e.g., TMS) to calibrate NMR.
  • Cross-check HRMS data with isotopic pattern simulations .

Tables for Key Data

Synthetic Route Yield (%)Isomer Ratio (cis:trans)Key Analytical ToolsReference
Conventional synthesis885:11H NMR, 13C NMR, HRMS
Enzymatic resolution of (±)-481>90% eeHPLC, polarimetry
Enzyme SubstrateTemperature (°C)SolventE Value
Burkholderia cepacia(±)-4−15Diisopropyl ether24

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Reactant of Route 2
9-Azabicyclo[6.2.0]decan-10-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.